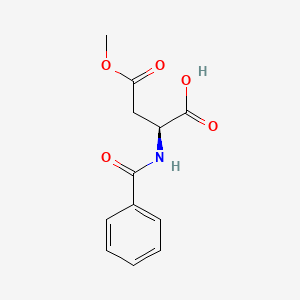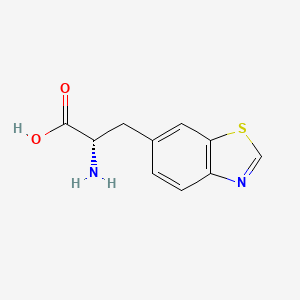
MOUSE IL-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mouse IL-4 (Interleukin-4) is a pleiotropic cytokine that regulates diverse T and B cell responses including cell proliferation, survival, and gene expression . It is produced by mast cells, T cells, and bone marrow stromal cells . IL-4 regulates the differentiation of naive CD4+ T cells into helper Th2 cells, characterized by their cytokine-secretion profile . It is a 13.5 kDa globular protein containing 121 amino acid residues .
Synthesis Analysis
IL-4 is synthesized with a 24 aa signal sequence . It is produced mainly by activated Th2 cells and, to a lesser extent, by Th1 cells . The production of IL-4 by Th2 cells forms a positive feedback loop .Molecular Structure Analysis
IL-4 is stabilized by three disulphide bonds forming a compact globular protein structure . It contains a four alpha-helix bundle with a left-handed twist, which dominates half of the protein structure . It also has two overhand connections and falls into a 2-stranded anti-parallel beta sheet .Chemical Reactions Analysis
IL-4 induces differentiation of naive helper T cells (Th0 cells) to Th2 cells . Upon activation by IL-4, Th2 cells subsequently produce additional IL-4 in a positive feedback loop . IL-4 is produced primarily by mast cells, Th2 cells, eosinophils, and basophils .Physical And Chemical Properties Analysis
Mouse IL-4 is a recombinant protein optimized for use in cell culture, differentiation studies, and functional assays . It is a 13.5 kDa globular protein containing 120 amino acid residues .Wirkmechanismus
Zukünftige Richtungen
IL-4 has growing clinical importance, as therapeutic approaches targeting the cytokine and its signal transduction are becoming a part of the clinical practice in treating allergic diseases . A better understanding of the regulation of basophil survival will help to define promising targets and consequently treatment strategies in basophil-driven diseases .
Eigenschaften
CAS-Nummer |
102619-80-7 |
|---|---|
Produktname |
MOUSE IL-4 |
Molekularformel |
C11H17N5O4 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





